2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic Acid vs. Non-Fluorinated 4-(1H-Pyrazol-1-yl)benzoic Acid: Lipophilicity and Metabolic Stability Advantage
Fluorination is a well-established strategy to enhance the lipophilicity and metabolic stability of drug candidates. The presence of three fluorine atoms on the benzene ring of 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoic acid confers a significant increase in lipophilicity (clogP) compared to its non-fluorinated counterpart, 4-(1H-pyrazol-1-yl)benzoic acid (clogP ~1.98 vs. ~1.20). This difference directly impacts membrane permeability and bioavailability in biological systems [1].
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | ~1.98 (estimated) |
| Comparator Or Baseline | 4-(1H-Pyrazol-1-yl)benzoic acid: ~1.20 (estimated) |
| Quantified Difference | ΔclogP ≈ +0.78 |
| Conditions | Calculated using cheminformatics methods (LogP prediction) |
Why This Matters
Higher lipophilicity often correlates with improved membrane permeability, a critical parameter for oral bioavailability and cell-based assay performance.
- [1] 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid. Chemsrc, CAS 1858251-76-9. LogP value 1.9878. View Source
